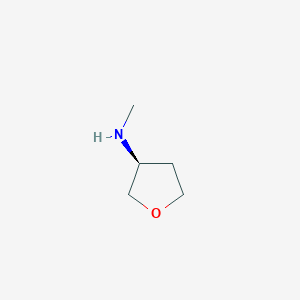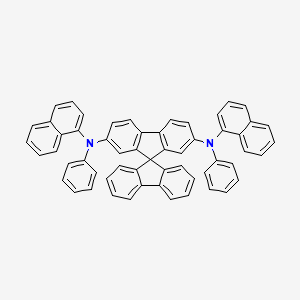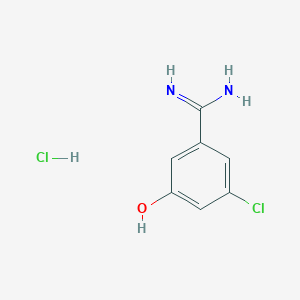![molecular formula C10H14N2O3 B1395016 2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid CAS No. 1220035-56-2](/img/structure/B1395016.png)
2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid
Vue d'ensemble
Description
2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid (HDAI) is an organic compound belonging to the family of isonicotinic acids. HDAI is a derivative of isonicotinic acid, which is a naturally occurring compound found in the human body. HDAI is a versatile compound that has been used in a variety of scientific research applications.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Isonicotinic acid and its derivatives, including 2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid, have been extensively studied for their synthesis and chemical properties. For instance, studies have investigated the synthesis of various isonicotinic acid hydrazides substituted in the pyridine ring by functional groups such as hydroxy, chlorine, alkoxy, and amino (Isler et al., 1955). Another study focused on the synthesis of amino acid derivatives of isonicotinic acid hydrazide, revealing the biological significance of the optical configuration of amino acids in these derivatives (Winterstein et al., 1956).
Biological Applications
The biological applications of isonicotinic acid derivatives have been explored in various studies. For example, the preparation of hyaluronic acid-based hydroxamates and conjugates with biologically active amines and hydrazides, including isonicotinic hydrazides, has been examined for their potential as matrix metalloproteinase-2 inhibitors (Ponedel’kina et al., 2016). This demonstrates the potential of isonicotinic acid derivatives in pharmaceutical applications.
Chemical Reactivity and Coordination
The reactivity of isonicotinic acid in forming coordination complexes and its interaction with metals has been a subject of interest. For instance, a study reported the synthesis, crystal structure, and fluorescence property of a new silver(I) coordination dimer with isonicotinic acid, highlighting its potential in fluorescence probing and metal-organic coordination networks (Yuan & Liu, 2005).
Mécanisme D'action
Target of Action
The primary target of 2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid is the cAMP-specific 3’,5’-cyclic phosphodiesterase 4D . This enzyme plays a crucial role in many important physiological processes .
Mode of Action
This compound interacts with its target by hydrolyzing the second messenger cAMP . This interaction results in changes in the activity of the enzyme and subsequently affects the physiological processes regulated by cAMP .
Biochemical Pathways
The biochemical pathway affected by this compound involves the hydrolysis of cAMP
Result of Action
The molecular and cellular effects of the action of this compound are related to its ability to hydrolyze cAMP . This action can potentially influence various physiological processes regulated by cAMP.
Analyse Biochimique
Biochemical Properties
2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cAMP-specific 3’,5’-cyclic phosphodiesterase 4D, which is involved in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP) . This interaction can influence various cellular processes by modulating the levels of cAMP, a critical second messenger in many signaling pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with cAMP-specific 3’,5’-cyclic phosphodiesterase 4D can lead to changes in cAMP levels, thereby affecting downstream signaling pathways . This can result in alterations in gene expression and metabolic processes within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of cAMP-specific 3’,5’-cyclic phosphodiesterase 4D, leading to increased levels of cAMP within the cell . This inhibition can result in the activation of cAMP-dependent signaling pathways, which can influence various cellular functions, including gene expression and metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate cAMP levels and influence cellular signaling pathways without causing significant toxicity . At higher doses, it may lead to toxic or adverse effects, including disruptions in cellular metabolism and gene expression.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cAMP-specific 3’,5’-cyclic phosphodiesterase 4D, which plays a role in the regulation of cAMP levels within the cell . This interaction can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound within different cellular compartments . The distribution of the compound can influence its overall activity and function within the cell.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall effects on cellular processes.
Propriétés
IUPAC Name |
2-[(1-hydroxy-2-methylpropan-2-yl)amino]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-10(2,6-13)12-8-5-7(9(14)15)3-4-11-8/h3-5,13H,6H2,1-2H3,(H,11,12)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWIEHSFVPLZEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC1=NC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-Methyl-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1394936.png)
![1,3,4,6-Tetramethyloctahydroimidazo[4,5-d]imidazole-2,5-diol](/img/structure/B1394937.png)




![Pyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B1394945.png)




